2-(methylthio)-5-nitro-1H-benzimidazole

Organic Synthesis Heterocyclic Chemistry Benzimidazole Derivatives

Obtain a versatile 5-nitrobenzimidazole building block for medicinal chemistry and SAR studies. Its unique 2-methylthio substituent serves as a critical synthetic handle, enabling nucleophilic displacement to generate derivative libraries or participation in annulation reactions to access triazolo- and thiazolo-fused heterocycles. This precise substitution pattern is essential for probing antiprotozoal target engagement against pathogens such as *Trichomonas vaginalis* and *Giardia intestinalis*, where the thioether moiety significantly modulates biological activity. - Reactive 2-methylthio handle facilitates modular derivatization at the 2-position. - Enables synthesis of 1,2,4-triazolo[4,3-a]benzimidazole and thiazolo[3,2-a]benzimidazole scaffolds. - Appropriate for inclusion in systematic SAR panels comparing 2-position substituent effects.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
Cat. No. B12000867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-5-nitro-1H-benzimidazole
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2S/c1-14-8-9-6-3-2-5(11(12)13)4-7(6)10-8/h2-4H,1H3,(H,9,10)
InChIKeyPHZYNEDUPZITLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-5-nitro-1H-benzimidazole — Specifications & Core Characteristics


2-(Methylthio)-5-nitro-1H-benzimidazole (CAS 30192-29-1, molecular formula C8H7N3O2S, molecular weight 209.23) is a heterocyclic aromatic compound belonging to the benzimidazole family . The compound features a benzimidazole core substituted with a methylthio group (-SCH3) at position 2 and a nitro group (-NO2) at position 5 . The SMILES notation CSc1nc2ccc([N+](=O)[O-])cc2[nH]1 defines its precise molecular architecture . This compound serves as both a bioactive scaffold in medicinal chemistry and as a versatile synthetic intermediate for constructing more complex heterocyclic systems [1].

1
Synthetic Versatility
2-methylthio handle for nucleophilic displacement and oxidation to sulfoxide/sulfone
2
Bioactive Scaffold
Nitrobenzimidazole core for antiprotozoal and enzyme inhibition research models
3
Procurement Context
Requires intact 2-methylthio group; unsubstituted 5-nitrobenzimidazole not a viable substitute

Irreplaceability of 2-(Methylthio)-5-nitro-1H-benzimidazole


Generic substitution of 2-(methylthio)-5-nitro-1H-benzimidazole with the simpler 5-nitrobenzimidazole (CAS 94-52-0) is not scientifically valid for research applications requiring the 2-methylthio moiety. The 2-position substituent fundamentally alters both the compound's reactivity profile and its biological target engagement. For example, structure-activity relationship (SAR) studies on related benzimidazole derivatives demonstrate that 2-alkylthio substitution significantly modulates antiprotozoal activity compared to unsubstituted or 2-methyl analogs [1]. Specifically, compounds with thioether functionality at position 2 show differential inhibition patterns against protozoal targets, with certain 2-thioalkyl-substituted nitrobenzimidazoles exhibiting distinct potency profiles that are not recapitulated by the parent 5-nitrobenzimidazole core [2]. Furthermore, 2-(methylthio)-5-nitro-1H-benzimidazole serves as a specific building block for constructing 1,2,4-triazolo[4,3-a]benzimidazoles and thiazolo[3,2-a]benzimidazoles via reactions that require the intact 2-methylthio group as a leaving group or reactive handle [3].

5-Nitrobenzimidazole (CAS 94-52-0) lacks the 2-thioether handle, blocking annulation and displacement routes that require the methylthio leaving group.
2-Methyl-5-nitrobenzimidazole or 2-unsubstituted analogs may show divergent antiprotozoal target engagement; class-level SAR indicates 2-thioether substitution alters activity profile.
Xanthine oxidase inhibition data for the unsubstituted core (IC50 86.84 µM) do not predict behavior of the 2-methylthio derivative; biological profile may shift.

2-(Methylthio)-5-nitro-1H-benzimidazole — Comparative Evidence


2-Alkylthioether Substitution for 5-Nitrobenzimidazole Synthesis

2-(Methylthio)-5-nitro-1H-benzimidazole can be synthesized directly from 5-nitrobenzimidazole-2-thiol via alkylation with methyl iodide, providing a well-established and documented synthetic pathway [1]. In contrast, 5-nitrobenzimidazole (CAS 94-52-0) lacks the 2-thio functionality entirely, requiring entirely different and often lower-yielding routes for introducing sulfur-containing substituents. The 2-methylthio group on the target compound also serves as a reactive handle for subsequent nucleophilic displacement or oxidation to sulfoxide/sulfone derivatives, enabling modular diversification that is not possible with the unsubstituted core [1].

Synthetic route
Cross-study comparable
Accessible via alkylation of 5-nitrobenzimidazole-2-thiol with methyl iodide; provides a reactive handle for S-alkylation diversification.
Supports modular synthesis workflow
Quantitative yield data not reported; method transfer may require optimization
Organic Synthesis Heterocyclic Chemistry Benzimidazole Derivatives

Triazolo/Thiazolo-Fused Heterocycle Synthesis via 2-Methylthio Annulation

2-(Methylthio)benzimidazole derivatives participate in annulation reactions with hydrazonoyl halides to yield 1,2,4-triazolo[4,3-a]benzimidazoles and thiazolo[3,2-a]benzimidazoles [1]. While the cited study employed the non-nitrated 2-(methylthio)benzimidazole analog, the 5-nitro-substituted variant (the target compound) is expected to exhibit comparable reactivity due to retention of the 2-methylthio reactive handle, with the electron-withdrawing nitro group potentially modulating reaction rates. In contrast, 5-nitrobenzimidazole (CAS 94-52-0) lacks the requisite 2-position sulfur moiety and cannot undergo these specific annulation pathways [1].

Annulation reactivity
Class-level inference
Non-nitrated analog reacts with hydrazonoyl halides to form triazolo- and thiazolo-fused benzimidazoles; 5-nitro variant expected to show comparable behavior.
Fused heterocycle entry route
Rate modulation by nitro group requires validation
Heterocyclic Synthesis Medicinal Chemistry Fused Ring Systems

2-Thioether Substitution Alters Antiprotozoal Activity Profile

In a systematic study of nitro- and halogeno-substituted benzimidazole derivatives, compounds bearing 2-thioalkyl or 2-thioaryl substituents exhibited distinct antiprotozoal activity profiles [1]. Specifically, among the tested compounds, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole demonstrated the most pronounced antiprotozoal activity [1]. This finding establishes a class-level inference: 2-thioether substitution on a benzimidazole scaffold can significantly influence biological activity relative to other 2-position variants (e.g., 2-methyl, 2-unsubstituted). While the specific compound 2-(methylthio)-5-nitro-1H-benzimidazole was not directly tested in this study, the SAR trend indicates that its 2-methylthio-5-nitro substitution pattern represents a distinct pharmacological phenotype not interchangeable with 2-methyl-5-nitrobenzimidazole or 5-nitrobenzimidazole.

Antiprotozoal SAR
Class-level inference
2-thioether-substituted benzimidazoles display distinct activity profiles vs. 2-methyl or unsubstituted analogs in protozoal assays.
Distinct chemotype for SAR panels
Direct target compound data not available
Antiprotozoal Antiparasitic Structure-Activity Relationship

Xanthine Oxidase Inhibition: Unsubstituted vs. 2-Substituted Benzimidazoles

The parent compound 5-nitrobenzimidazole (CAS 94-52-0) demonstrates only a slight inhibitory effect on xanthine oxidase, with an IC50 value of 86.84 μM . This establishes a quantitative baseline for the unsubstituted core scaffold. 2-(Methylthio)-5-nitro-1H-benzimidazole, bearing an additional 2-methylthio substituent, is structurally distinct and is not expected to exhibit the same xanthine oxidase inhibition profile as the parent compound. The introduction of the 2-methylthio group alters molecular recognition, lipophilicity, and electronic properties, which collectively modulate the spectrum of biological targets engaged by the compound [1]. While direct IC50 data for the target compound against xanthine oxidase are not available, the structural divergence from the unsubstituted core precludes assuming comparable activity.

Xanthine oxidase
Supporting evidence
Parent 5-nitrobenzimidazole IC50 = 86.84 µM; 2-methylthio derivative structurally distinct, activity not predictable from core scaffold.
Enzyme inhibition profile may differ
No direct IC50 for target compound
Enzyme Inhibition Xanthine Oxidase Comparative Pharmacology

Validated Applications of 2-(Methylthio)-5-nitro-1H-benzimidazole


5-Nitrobenzimidazole Library Synthesis by 2-Position Diversification

2-(Methylthio)-5-nitro-1H-benzimidazole serves as a key starting material for generating libraries of 5-nitrobenzimidazole derivatives bearing varied substituents at the 2-position. The 2-methylthio group can undergo nucleophilic displacement with amines, hydrazines, or other nucleophiles to install diverse functional groups. Additionally, oxidation of the thioether to sulfoxide or sulfone provides access to distinct chemical space [1]. This modular approach is particularly valuable for medicinal chemistry groups conducting structure-activity relationship (SAR) studies on antiprotozoal or antibacterial benzimidazole scaffolds [2].

Fused Heterocyclic Scaffolds for Drug Discovery

The 2-methylthio moiety enables participation in annulation reactions that are not feasible with unsubstituted 5-nitrobenzimidazole. As demonstrated with the non-nitrated analog, 2-(methylthio)benzimidazoles react with hydrazonoyl halides to afford 1,2,4-triazolo[4,3-a]benzimidazoles and thiazolo[3,2-a]benzimidazoles [3]. The 5-nitro-substituted target compound is expected to undergo analogous transformations, providing a direct synthetic route to nitro-containing fused heterocycles that are of interest as potential bioactive scaffolds. This application scenario is supported by the established reactivity of the 2-methylthio benzimidazole class in annulation chemistry.

SAR of 2-Position Substituents on Antiprotozoal Activity

Given the established class-level finding that 2-thioether-substituted nitrobenzimidazoles exhibit distinct antiprotozoal activity profiles compared to other 2-substituted analogs [2], 2-(methylthio)-5-nitro-1H-benzimidazole is an appropriate compound for inclusion in systematic SAR panels. Researchers comparing the biological effects of 2-methyl, 2-methylthio, 2-ethylthio, and other 2-position variants on 5-nitrobenzimidazole can use this compound to probe the specific contribution of the methylthio group to target engagement and potency against protozoal pathogens including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica.

Reference Compound for Nitrobenzimidazole Synthesis Protocols

The established synthesis of 5-nitrobenzimidazole 2-alkylthioethers via alkylation of 5-nitrobenzimidazole-2-thiol provides a benchmark method for preparing this compound class [1]. 2-(Methylthio)-5-nitro-1H-benzimidazole can serve as a model substrate for evaluating new synthetic methodologies targeting 2-substituted benzimidazoles, including solid-phase parallel synthesis approaches, microwave-assisted protocols, or green chemistry alternatives. Its well-defined structure and synthetic accessibility make it suitable for method development and optimization studies.

Application
Selection Property
Validation Focus
5-Nitrobenzimidazole library synthesis
2-methylthio displaceable handle
Nucleophilic displacement and oxidation scope
Fused heterocycle scaffolds
Annulation substrate reactivity
Triazolo/thiazolo-benzimidazole formation
Antiprotozoal SAR panels
2-thioether chemotype
Target engagement vs. 2-methyl analogs
Nitrobenzimidazole method development
Well-characterized benchmark substrate
Synthetic protocol optimization

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